3'-Azido-3'-deoxy-5'-O-tritylthymidine

Description

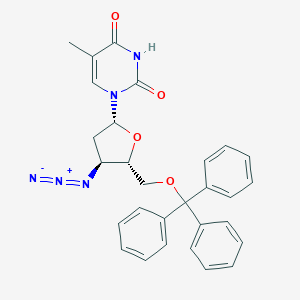

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPSSDWPMSICSH-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448644 | |

| Record name | 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-84-1 | |

| Record name | 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Azido-3'-deoxy-5'-o-tritylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine, 3'-azido-3'-deoxy-5'-O-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-AZIDO-3'-DEOXY-5'-O-TRITYLTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7VYL4TJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 3 Azido 3 Deoxy 5 O Tritylthymidine and Its Transformation to Nucleoside Analogs

Stereoselective Synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine

The critical step in the synthesis of this compound is the introduction of the azido (B1232118) group at the 3'-position of the deoxyribose sugar ring with the correct stereochemistry. The desired configuration is essential for the biological activity of the final product, AZT. The Mitsunobu reaction is a powerful and widely utilized method for achieving this stereochemical inversion. nih.govnih.gov

The synthesis typically begins with thymidine (B127349), which is first protected at the 5'-hydroxyl group with a trityl group to form 5'-O-tritylthymidine. This protecting group is instrumental in directing subsequent reactions and preventing unwanted side reactions at the primary alcohol. nih.gov The key transformation involves the conversion of the 3'-hydroxyl group to an azido group.

Under Mitsunobu conditions, the 5'-O-tritylthymidine is treated with an azido source, such as hydrazoic acid (HN₃) or diphenylphosphoryl azide (B81097) (DPPA), in the presence of a phosphine, typically triphenylphosphine (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgtcichemicals.com The reaction proceeds via an Sₙ2 mechanism, where the 3'-hydroxyl group is activated by the Mitsunobu reagents, leading to its displacement by the azide nucleophile. This mechanism ensures a complete inversion of configuration at the C3' stereocenter. nih.govorganic-chemistry.orgresearchgate.net

The stereospecificity of the Mitsunobu reaction is its primary advantage, allowing for the conversion of the ribo-configured precursor (with a 3'-OH group) to the desired 2',3'-dideoxy-3'-azido product with high fidelity. This method provides a reliable route to optically active azido nucleosides, which are crucial intermediates in medicinal chemistry. organic-chemistry.org

Detritylation Protocols for the Preparation of 3'-Azido-3'-deoxythymidine (AZT)

The removal of the 5'-O-trityl protecting group, a process known as detritylation, is the final step in the synthesis of 3'-Azido-3'-deoxythymidine (AZT) from its tritylated precursor. This step must be performed under conditions that are mild enough to avoid degradation of the product, particularly the acid-sensitive glycosidic bond, which can lead to depurination. oup.com

Acid-catalyzed hydrolysis is the most common method for detritylation. The choice of acid and reaction conditions is critical to achieving high yields and purity.

Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA): These haloacetic acids are frequently used, especially in solid-phase oligonucleotide synthesis where the trityl group is a standard 5'-hydroxyl protectant. oup.comnih.gov Optimized conditions often involve using dilute solutions (e.g., 1.5-3% DCA or 3% TCA in a non-polar solvent like dichloromethane) for short periods to achieve efficient deprotection while minimizing side reactions. oup.comresearchgate.net

Trifluoroacetic Acid (TFA): TFA is a stronger acid and is also effective for detritylation. It is often used in solution-phase synthesis, sometimes in conjunction with a scavenger like triethylsilane to capture the released trityl cation. nih.gov A method using TFA on a silica (B1680970) gel column has also been reported to yield pure, detritylated compounds in a single step. researchgate.net

Acetic Acid: For sensitive substrates, milder conditions are preferable. Deprotection can be achieved using 80% aqueous acetic acid, often with gentle warming (e.g., 40 °C) to facilitate the reaction at a higher pH (around 4.5-5.0), which helps to prevent depurination. nih.gov

Formic Acid and Hydrochloric Acid (HCl): These acids are also employed for detritylation. nih.gov HCl, being a strong acid, can rapidly cleave the trityl ether bond even in dilute solutions. nih.gov Phase-transfer catalysis has been used to transfer HCl into nonpolar organic solvents, increasing its reactivity for cleaving trityl ethers at ambient temperatures. phasetransfercatalysis.com

| Acid Catalyst | Typical Conditions | Key Features |

| Dichloroacetic Acid (DCA) | 1.5-3% in CH₂Cl₂ | Commonly used in solid-phase synthesis; conditions can be optimized for speed and yield. oup.comresearchgate.net |

| Trichloroacetic Acid (TCA) | 3% in CH₂Cl₂ | Stronger than DCA, allowing for faster reaction times. oup.comresearchgate.net |

| Trifluoroacetic Acid (TFA) | Dilute solution, often with scavengers | Effective and strong acid; can be used on silica gel for simultaneous deprotection and purification. researchgate.net |

| Acetic Acid | 80% aqueous solution, 40 °C | Mild conditions, suitable for acid-sensitive substrates to minimize depurination. nih.gov |

| Hydrochloric Acid (HCl) | Dilute aqueous or organic solutions | Strong acid providing rapid cleavage; can be used with phase-transfer catalysts. nih.govphasetransfercatalysis.com |

To overcome issues associated with homogeneous acid catalysis, such as difficult product isolation and catalyst removal, heterogeneous solid-supported catalysts have been developed. These catalysts offer significant advantages, including ease of handling, recyclability, and minimized waste. researchgate.netacs.org

Silica sulfuric acid (SSA) has emerged as a highly efficient and chemoselective heterogeneous catalyst for the deprotection of tritylated nucleosides. researchgate.net This solid acid facilitates the detritylation of 5'-O-trityl, -monomethoxytrityl (MMT), and -dimethoxytrityl (DMT) ethers at room temperature in short reaction times (2-17 minutes). researchgate.net The reaction is performed in a solvent like acetonitrile (B52724), and the catalyst can be easily removed by simple filtration and reused without a significant loss of activity. researchgate.netrsc.org A key benefit of SSA is its high chemoselectivity; it does not affect other acid-sensitive protecting groups like silyl ethers (TBDMS, TIPS) or acetals (isopropylidene). researchgate.net

Other silica-supported reagents, such as sodium hydrogen sulfate on silica gel and silica-supported p-toluenesulfonic acid (Si-TsOH), also serve as effective solid acid catalysts for deprotection reactions. researchgate.netsilicycle.com The use of these heterogeneous systems aligns with the principles of green chemistry by simplifying workup procedures and allowing for catalyst recycling. acs.org

Optimizing detritylation requires a careful balance between achieving complete removal of the trityl group and preventing side reactions. Key parameters for optimization include acid concentration, temperature, and reaction time.

Acid Concentration and Time: Studies have shown that the dimethoxytrityl (DMTr) group can be completely removed under much milder acidic conditions than traditionally used. nih.govresearchgate.net For example, using 3% DCA for 110 seconds can yield 89% of the full-length product in solid-phase synthesis. researchgate.net Prolonged exposure to acid, even at low concentrations, increases the risk of depurination, particularly at adenine residues. oup.com

Heterogeneous vs. Homogeneous Systems: In solid-phase synthesis, acid binding to the solid support can create chromatographic effects, slowing down the reaction. oup.com Understanding these kinetics is crucial for optimization. Heterogeneous catalysts like SSA offer an advantage by providing a high local concentration of acid sites while keeping the bulk solution less acidic, and their simple removal by filtration often leads to higher isolated yields. researchgate.net

Ultimately, the goal is to identify the mildest possible conditions that drive the detritylation to completion in the shortest time, thus maximizing the yield and purity of the final AZT product. nih.gov

Synthesis of 3'-Azido-3'-deoxythymidine Analogs and Derivatives

To improve the pharmacological properties of AZT, numerous analogs and derivatives have been synthesized. These modifications often focus on creating prodrugs that can more efficiently cross cell membranes and be converted intracellularly to the active triphosphate form.

Phosphoramidate (B1195095) derivatives, a prominent class of AZT prodrugs, are designed to bypass the initial, often rate-limiting, phosphorylation step catalyzed by cellular kinases. In these compounds, one of the acidic protons of the 5'-monophosphate is masked with an amino acid ester moiety and another with an aryl or alkyl group.

Derivatives with Modified 5'-Substituents (e.g., 5'-Alkylsulfonyl Groups, 5'-Bis(2,2,2-trihaloethyl) Phosphates)

Modification of the 5'-position of the 3'-azido-3'-deoxythymidine scaffold allows for the introduction of various functional groups, significantly altering the molecule's physicochemical properties. The 5'-hydroxyl group, typically protected by a trityl group during synthesis, can be deprotected and subsequently derivatized to yield analogs with enhanced characteristics.

5'-Alkylsulfonyl Groups:

5'-Phosphate Analogs:

The 5'-hydroxyl is a primary site for phosphorylation, a crucial step for the biological activation of nucleoside analogs. Advanced methodologies have been employed to create sophisticated phosphate (B84403) and phosphonate mimics. While the direct synthesis of 5'-bis(2,2,2-trihaloethyl) phosphates is a specialized area, the broader synthesis of 5'-phosphate derivatives is well-documented. For example, 3'-Azido-3',5'-dideoxythymidine 5'-phosphonate has been prepared through multi-step syntheses nih.gov. These phosphonates can then be converted into triphosphate mimics (P3Ms) containing modifications such as β,γ-difluoromethylene or β,γ-dichloromethylene groups by condensation with pyrophosphate analogs nih.gov. Another approach involves reacting 3'-azido-3'-deoxythymidine with a cyclic pyrophosphoryl-P-amidite in the presence of an activator to form a cyclotriphosphite intermediate, which can be oxidized and subsequently linearized with an amine, such as propargylamine, to yield γ-P-amido triphosphate analogs researchgate.net. These modifications are designed to enhance stability against enzymatic degradation and to modulate interaction with target enzymes like reverse transcriptase.

| Derivative Class | Specific Modification | Synthetic Precursor | Key Reagents/Method | Reference |

|---|---|---|---|---|

| 5'-Alkylsulfonyl | 5'-N-methanesulfonyl-5'-(alkylamino) | 3'-Azido-5'-(alkylamino)-3',5'-dideoxythymidine | Methanesulfonyl chloride | researchgate.net |

| 5'-Triphosphate Mimic | β,γ-Difluoromethylene triphosphate | 3'-Azido-3',5'-dideoxythymidine 5'-phosphonate | Condensation with pyrophosphate mimic | nih.gov |

| 5'-Triphosphate Analog | γ-P-propargylamido triphosphate | 3'-Azido-3'-deoxythymidine (AZT) | Cyclic pyrophosphoryl-P-amidite (c-PyPA), propargylamine | researchgate.net |

Nucleobase and Sugar Moiety Modifications

Alterations to the core heterocyclic base (thymine) and the furanose sugar ring of 3'-azido-3'-deoxythymidine open another avenue for creating structural diversity and modulating biological function. These modifications can impact nucleobase recognition, glycosidic bond stability, and sugar conformation, which are critical for interactions with viral or cellular enzymes.

Nucleobase Modifications:

The thymine (B56734) base can be replaced with other heterocyclic systems to explore different hydrogen bonding patterns and steric interactions. One such strategy involves replacing the thymine with a 6-cyanopyridone moiety. This modification aims to create a more polar nucleobase analog, potentially overcoming issues of high lipophilicity observed with other pyridone derivatives . The synthesis of these C-nucleosides is a multi-step process, resulting in a 3'-azido-2',3'-dideoxynucleoside derivative with a fundamentally altered base .

Sugar Moiety and Linkage Modifications:

Modifications that constrain the conformation of the sugar ring or alter its connection to the nucleobase can have profound effects on biological activity. One example is the synthesis of 2,5'-anhydro analogues of AZT. In these compounds, a covalent bond is formed between the C2 position of the thymine base and the C5' position of the sugar. This creates a rigid, bicyclic structure that locks the conformation of the nucleoside. The 2,5'-anhydro analogue of AZT was found to have significant anti-HIV-1 activity, although somewhat less than the parent compound, but with considerably reduced cytotoxicity nih.gov.

| Modification Type | Analog | Key Structural Feature | Reported Activity/Finding | Reference |

|---|---|---|---|---|

| Nucleobase | 6-Cyanopyridone C-nucleoside analog | Thymine base replaced by a polar 6-cyanopyridone ring. | Designed to increase polarity and overcome lipophilicity. | |

| Sugar/Linkage | 2,5'-Anhydro-3'-azido-3'-deoxythymidine | Covalent bond between C2 of thymine and C5' of the sugar. | Demonstrated significant anti-HIV-1 activity with reduced cytotoxicity. | nih.gov |

Triazole-Derived 3'-Azido-3'-deoxythymidine Analogs via Click Chemistry

The 3'-azido group of AZT is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." researchgate.netacs.org This reaction provides a highly efficient and regioselective method for covalently linking AZT to a vast array of molecules containing a terminal alkyne. The process involves the formation of a stable, five-membered 1,2,3-triazole ring, which acts as a linker and introduces new structural features. This strategy has been extensively used to generate large libraries of AZT analogs for drug discovery and other biomedical applications.

The synthesis is typically a one-pot reaction that mixes 3'-azido-3'-deoxythymidine, a selected alkyne, a copper(I) source (often generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate), and a stabilizing ligand in a suitable solvent system, such as water/tert-butanol researchgate.netnih.gov. This method is notable for its high yields (often 71-100%), mild reaction conditions, and tolerance of a wide range of functional groups, allowing for the conjugation of AZT to fluorescent markers, peptides, and other complex molecules researchgate.net.

Structure-activity relationship (SAR) studies on these triazole derivatives have revealed key features for potent anti-HIV activity. Research has shown that analogs derived from the ruthenium(II)-catalyzed variant (RuAAC), which specifically generates 1,5-disubstituted triazoles, can exhibit sub-micromolar potencies against HIV-1. Key structural features for this activity include the 1,5-substitution pattern on the triazole ring and the presence of a bulky aromatic ring attached to the triazole nih.gov. These findings suggest a distinct mechanism of action compared to AZT, potentially involving different interactions within the active site of HIV reverse transcriptase nih.gov.

| Analog Type | Catalyst/Reaction | Key Structural Feature | Reported Biological Activity | Reference |

|---|---|---|---|---|

| 1,4-Disubstituted Triazole | Cu(I)-catalyzed (CuAAC) | Triazole ring links AZT to various substituted groups (e.g., phenylacetylene derivatives). | Generally high-yield synthesis; biological activity varies with substituent. | researchgate.net |

| 1,5-Disubstituted Triazole | Ru(II)-catalyzed (RuAAC) | 1,5-regioisomer of the triazole ring with a bulky aromatic substituent. | Sub-micromolar potencies against HIV-1. | nih.gov |

| Fluorescent Conjugate | Cu(I)-catalyzed (CuAAC) | AZT conjugated to a fluorescent molecule like a Cinchona alkaloid. | Exhibited strong fluorescence and marked cytotoxic activity in vitro. |

Iii. Protective Group Chemistry: Strategic Utilization and Deprotection of the 5 O Trityl Moiety

Comparative Analysis of 5'-O-Trityl Deprotection Methods: Advantages and Limitations

The removal of the 5'-O-trityl group, or detritylation, is a critical step that must be performed efficiently and without causing degradation of the target nucleoside. Several methods have been developed, each with a distinct set of advantages and limitations. The choice of method often depends on the scale of the synthesis and the sensitivity of the molecule to the reaction conditions.

The most common deprotection strategies involve treatment with protic or Lewis acids. The general mechanism for acid-catalyzed cleavage involves protonation of the ether oxygen, followed by the departure of the highly stable trityl cation. total-synthesis.com

| Method | Typical Reagents & Conditions | Advantages | Limitations |

| Mild Protic Acids | 80% aqueous Acetic Acid (CH₃COOH), room temperature. total-synthesis.comumich.edu | Well-established and mild conditions. | Very slow reaction times (can take up to 48 hours for complete removal). total-synthesis.com |

| Stronger Protic Acids | 2-3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an inert solvent (e.g., Dichloromethane). | Rapid and quantitative removal, widely used in automated solid-phase synthesis. umich.edu | Increased risk of depurination (cleavage of the N-glycosidic bond), especially in sensitive N-acylated nucleosides. This can lead to chain cleavage and reduced yield. umich.edu |

| Lewis Acids | Zinc Bromide (ZnBr₂) in an organic solvent. umich.edu | Offers an alternative to protic acids, can be effective and selective. | Can promote unwanted side reactions, such as the deacylation of protecting groups on the nucleobases. umich.edu |

| Thermal/Aqueous (for Trityl-amines) | Neutral aqueous buffer (e.g., PBS, TE) at elevated temperatures (60-95 °C). glenresearch.com | Acid-free method, suitable for highly acid-sensitive molecules. | Primarily developed for cleaving trityl groups from amines, not hydroxyls. Higher temperatures are required for DMT on hydroxyl groups, which may not be suitable for all oligonucleotides. glenresearch.com |

A significant challenge, particularly in larger-scale preparations, is the prevention of depurination. This side reaction becomes more problematic with longer exposure to acidic conditions, necessitating a careful balance between complete detritylation and minimizing product degradation. umich.edu

Influence of Trityl Group on Molecular Conformation and Reactivity

The introduction of a large, sterically demanding group like trityl at the 5'-position has a profound impact on the three-dimensional structure and chemical reactivity of the nucleoside.

Chemical Reactivity : The primary influence on reactivity is straightforward: the trityl group blocks the 5'-hydroxyl, preventing it from participating in reactions and directing chemical transformations to other sites, most notably the 3'-hydroxyl group. However, the steric bulk of the trityl group can also exert more subtle effects, potentially hindering the approach of reagents to adjacent positions on the sugar ring or even the nucleobase. This steric shielding can influence the rate and outcome of subsequent chemical steps.

Impact of Tritylation on Enzymatic Recognition and Inhibition (e.g., Thymidine (B127349) Kinase 2)

The biological activity of many nucleoside analogues, including 3'-azido-3'-deoxythymidine (AZT), is dependent on their conversion to the corresponding 5'-triphosphate form by host cell kinases. nih.gov This phosphorylation cascade is initiated by a nucleoside kinase.

Enzymatic Recognition : The presence of the 5'-O-trityl group renders 3'-Azido-3'-deoxy-5'-O-tritylthymidine unrecognizable as a substrate for thymidine kinases, including the mitochondrial isoform Thymidine Kinase 2 (TK2). nih.gov These enzymes specifically recognize the free 5'-hydroxyl group as the site for the initial phosphorylation event. By blocking this site, the trityl group ensures that the molecule is biologically inert in this form, acting as a prodrug or synthetic precursor that must be deprotected to yield the active compound (AZT). AZT itself is a substrate for cytosolic thymidine kinase (TK1) and a poor substrate for mitochondrial TK2. nih.govnih.gov The tritylated form cannot be processed by either.

Enzymatic Inhibition : While not a substrate for kinases, the tritylated nucleoside can interact with other enzymes. Research has shown that various 5'-O-tritylated nucleoside derivatives, including 5'-O-tritylthymidine, function as inhibitors of a different enzyme in the pyrimidine (B1678525) salvage pathway: thymidine phosphorylase (TPase). nih.gov These compounds were found to inhibit TPase in a noncompetitive manner. nih.gov TPase is also implicated in angiogenesis, and the inhibition of this enzyme by 5'-O-trityl nucleosides has been explored for potential anti-angiogenic effects. nih.gov Therefore, while tritylation at the 5'-position blocks recognition by essential activating enzymes like TK2, it can confer inhibitory activity against other biological targets.

Iv. Metabolic Transformations and Prodrug Design Strategies Originating from 3 Azido 3 Deoxythymidine Azt

Intracellular Phosphorylation Pathway of 3'-Azido-3'-deoxythymidine (AZT)

The conversion of AZT into its pharmacologically active form, AZT 5'-triphosphate (AZT-TP), is a critical process mediated by host cellular enzymes within the thymidine (B127349) salvage pathway. nih.govnih.gov This enzymatic cascade involves three sequential phosphorylation steps. nih.gov

Generation of the Active Triphosphate Form (AZT-TP) by Cellular Kinases

The final phosphorylation step involves the conversion of AZT-DP to the active 5'-triphosphate metabolite, AZT-TP. nih.govdroracle.ai This reaction is catalyzed by cellular kinases, specifically nucleoside diphosphate (B83284) kinases (NDPKs), which are broadly active in phosphorylating various nucleoside diphosphates. nih.govki.se Once formed, AZT-TP can act as a competitive inhibitor and a substrate for viral reverse transcriptase, leading to DNA chain termination and inhibition of viral replication. droracle.aisciencesnail.comasm.org The intracellular half-life of AZT-TP is approximately 3 to 7 hours. ki.seresearchgate.net

Table 1: Key Enzymes in the Intracellular Phosphorylation of AZT

| Metabolite | Precursor | Enzyme | Cellular Location | Key Findings |

| AZT-MP | AZT | Thymidine Kinase (TK1, TK2) | Cytosol & Mitochondria | Initial and rapid phosphorylation step. nih.govnih.gov |

| AZT-DP | AZT-MP | Thymidylate Kinase (TMPK) | Cytosol & Mitochondria | Rate-limiting step due to poor substrate affinity, leading to AZT-MP accumulation. nih.govtig.org.za |

| AZT-TP | AZT-DP | Nucleoside Diphosphate Kinase (NDPK) | Cytosol & Mitochondria | Formation of the pharmacologically active metabolite. nih.govki.se |

Formation and Characterization of Key Catabolites

In addition to its activation through phosphorylation, AZT undergoes catabolism, leading to the formation of metabolites that are generally inactive or, in some cases, may contribute to toxicity. The primary routes of catabolism are glucuronidation and reduction of the azido (B1232118) group.

5'-O-Glucuronide of 3'-Azido-3'-deoxythymidine (GAZT)

The major catabolic pathway for AZT is glucuronidation, which primarily occurs in the liver. This process involves the conjugation of glucuronic acid to the 5'-hydroxyl group of AZT, forming the 5'-O-glucuronide of 3'-azido-3'-deoxythymidine (GAZT). This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). GAZT is the main metabolite of AZT found in plasma and urine and is readily eliminated from the body. researchgate.net This metabolic route is considered a detoxification pathway, as it converts AZT into a more water-soluble compound that can be easily excreted.

3'-Amino-3'-deoxythymidine (B22303) (AMT) and its Glucuronide

Another, less prominent, catabolic pathway for AZT involves the reduction of the 3'-azido group to a 3'-amino group, resulting in the formation of 3'-amino-3'-deoxythymidine (AMT). nih.gov This metabolite has been detected in the serum of patients undergoing AZT therapy. nih.gov The formation of AMT is significant as this catabolite is considered to be toxic. nih.gov Subsequently, AMT can also undergo glucuronidation to form its corresponding glucuronide metabolite, facilitating its excretion. The intra- and inter-individual variations in the plasma concentration ratios of AZT to AMT highlight the variable nature of this metabolic pathway among individuals. nih.gov

Table 2: Major Catabolites of AZT

| Catabolite | Precursor | Metabolic Process | Key Characteristics |

| GAZT | AZT | Glucuronidation | Major metabolite, formed in the liver, water-soluble, and readily excreted. |

| AMT | AZT | Reduction of azido group | A toxic catabolite found in patient serum. nih.gov |

| AMT Glucuronide | AMT | Glucuronidation | Facilitates the excretion of the toxic AMT metabolite. |

Prodrug Strategies for Enhanced Antiviral Efficacy and Pharmacokinetic Profile

3'-Azido-3'-deoxythymidine (AZT), the first compound approved for the treatment of HIV, remains a significant component in antiretroviral therapy. nih.govsciencesnail.com However, its clinical utility is hampered by several limitations, including a short plasma half-life of about one hour, toxic side effects like bone marrow suppression, and limited uptake into the brain. nih.govchapman.eduscielo.br To overcome these drawbacks, extensive research has focused on developing prodrugs—biologically inactive derivatives that, upon administration, convert to the active parent drug through enzymatic or chemical reactions in the body. mdpi.comnih.gov These strategies aim to improve the drug's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Nucleoside antiviral prodrugs (NAPs) are designed to address the inherent limitations of parent nucleoside analogs like AZT. nih.govnih.gov The primary rationale for developing NAPs is to enhance their therapeutic efficacy by improving key pharmacological parameters. nih.govnih.gov

Key objectives of NAP design for AZT include:

Improved Oral Bioavailability: Many nucleoside analogs have poor absorption from the gastrointestinal tract. Prodrugs can be designed to be more lipophilic, enhancing their ability to diffuse across intestinal membranes. nih.govnih.gov

Enhanced Cellular Uptake and Accumulation: By masking the polar hydroxyl groups of AZT, prodrugs can more easily penetrate cell membranes, leading to higher intracellular concentrations of the active drug. nih.gov

Bypassing Rate-Limiting Activation Steps: AZT requires sequential phosphorylation by cellular kinases to its active triphosphate form (AZT-TP). nih.govchapman.edu The initial phosphorylation to AZT monophosphate (AZT-MP) is often the rate-limiting step. mdpi.com Certain prodrug strategies, like the ProTide approach, are designed to deliver AZT-MP directly into the cell, bypassing this inefficient step. nih.govresearchgate.net

Increased Plasma Half-Life: AZT is rapidly metabolized and cleared from the body, necessitating frequent dosing. nih.govscielo.br Prodrugs can be designed for slower release of the active drug, thereby prolonging its duration of action and improving patient compliance. chapman.edutandfonline.com

Site-Specific Targeting: Prodrugs can be conjugated to moieties that target specific tissues or cells, such as the central nervous system or HIV-infected cells, thereby increasing drug concentration at the site of action and reducing systemic toxicity. nih.govnih.gov

Reduced Toxicity: By improving the therapeutic index—the ratio of the toxic dose to the therapeutic dose—prodrugs can diminish the adverse side effects associated with the parent drug. nih.govmdpi.com

Ultimately, the goal of these strategies is to deliver higher concentrations of the active AZT-triphosphate to the viral reverse transcriptase, enhancing its inhibitory effect while minimizing harm to the host. nih.govnih.gov

A variety of prodrug strategies have been explored for AZT, primarily involving modification at the 5'-hydroxyl position of the deoxyribose sugar. nih.gov These approaches aim to alter the physicochemical properties of AZT to overcome its pharmacokinetic limitations.

Esterification of the 5'-hydroxyl group of AZT with various carboxylic acids is a common strategy to increase its lipophilicity. nih.gov This enhanced lipophilicity facilitates passive diffusion across biological membranes, including the intestinal wall and the blood-brain barrier. chapman.edu Once inside the cell or in the plasma, these ester linkages are designed to be cleaved by cellular esterase enzymes, releasing the active AZT. nih.govnih.gov

A wide range of carboxylic acids have been used to create these prodrugs, including amino acids, fatty acids, and cyclic acids like retinoic acid. nih.gov For instance, the retinoic acid ester of AZT demonstrated a four-fold higher intracellular concentration compared to AZT itself in H9 cells. nih.gov Another derivative, a 1,4-dihydro-1-methyl-3-[(pyridylcarbonyl)oxy] ester, showed a higher therapeutic index than the parent drug. nih.gov The stability of these ester prodrugs in human plasma varies, with half-lives ranging from minutes to hours, allowing for controlled release of AZT. nih.govresearchgate.net

| Ester Moiety | Key Finding | Reference |

|---|---|---|

| Retinoic Acid | Achieved ~4-fold higher intracellular concentration than AZT in H9 cells. | nih.gov |

| 1,4-dihydro-1-methyl-3-nicotinic acid | Showed a higher therapeutic index than AZT. | nih.gov |

| Ursodeoxycholic acid (UDCA) | Designed to circumvent efflux transporters in the central nervous system; exhibited a half-life of 7.53 h in human plasma. | mdpi.com |

| Various Amino Acids | Synthesized to enhance uptake and increase plasma half-life. | nih.gov |

| omega-Hydroxyalkyl Carbonates | A 4-hydroxybutyl carbonate derivative was 30 to 50 times more potent than AZT, with an EC50 of 0.5 nM in MT-4 cells. | nih.gov |

The phosphoramidate (B1195095) ProTide approach is a highly effective strategy designed to bypass the initial, often inefficient, phosphorylation of AZT. nih.govacs.org In this design, the 5'-monophosphate of AZT is masked with an aryl group and an amino acid ester. acs.orgresearchgate.net This modification neutralizes the negative charge of the phosphate (B84403) group, creating a lipophilic molecule that can readily cross cell membranes. researchgate.net

Once inside the cell, the ProTide is enzymatically cleaved in a step-wise manner. nih.gov First, the amino acid ester is hydrolyzed by a cellular esterase (like carboxypeptidase Y) to reveal a carboxylate group. mdpi.comnih.gov This is followed by an intramolecular cyclization that releases the amino acid, and subsequent hydrolysis breaks the P-N bond, liberating the biologically active AZT-monophosphate. acs.orgnih.gov This intracellular delivery of the monophosphate circumvents the need for the first phosphorylation step by thymidine kinase, which is a major limitation of AZT's activation. mdpi.comacs.org AZT ProTides have shown potent anti-HIV activity, often in thymidine kinase-deficient cell lines where AZT itself is inactive, providing direct proof of this mechanism. acs.org

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Delivers AZT-monophosphate directly into the cell, bypassing the rate-limiting first phosphorylation step. | nih.govacs.org |

| Chemical Structure | The 5'-phosphate is masked by an aryl group and an amino acid ester, neutralizing the charge and increasing lipophilicity. | acs.orgresearchgate.net |

| Activation | Multi-step enzymatic cleavage inside the cell releases AZT-monophosphate. | nih.gov |

| Efficacy | Demonstrates potent anti-HIV activity, even in cells lacking the kinase required for AZT activation. | acs.org |

Targeted delivery systems aim to increase the concentration of AZT at specific sites of viral replication, such as the central nervous system (CNS) or lymphoid tissues, while minimizing systemic exposure and toxicity. nih.govnih.gov This is achieved by conjugating AZT to a targeting moiety that recognizes specific receptors or transporters on the surface of target cells. nih.govnih.gov

One strategy involves conjugating AZT to molecules that can exploit specific transport systems. For example, a conjugate of AZT with ursodeoxycholic acid (UDCA) was designed to bypass the P-glycoprotein efflux pump at the blood-brain barrier, a mechanism that actively removes AZT from the CNS. mdpi.com Another approach involves linking AZT to ligands for receptors that are highly expressed on HIV-infected cells. For instance, conjugates of AZT with bicyclam derivatives, which are antagonists for the CXCR4 co-receptor used by HIV for entry, have been synthesized. nih.gov These conjugates not only deliver AZT but also block viral entry, demonstrating a dual-action mechanism. nih.gov One such conjugate showed a plasma half-life of approximately 8 hours and exhibited higher antiviral activity than AZT alone. nih.gov

Conjugating AZT to macromolecules like polymers, proteins, or dendrimers is another strategy to improve its pharmacokinetic profile. mdpi.comnih.gov These large-molecule carriers can enhance the water solubility of AZT, prolong its plasma half-life, and potentially reduce its toxicity. mdpi.comtandfonline.com The drug is typically attached to the macromolecule via a labile linker, such as an ester bond, which is designed to be cleaved in vivo to release the active AZT. mdpi.comtandfonline.com

Various polymers have been investigated as carriers for AZT, including:

Poly(HEMA): A conjugate of AZT with poly(2-hydroxyethyl methacrylate) (pHEMA) via a succinic spacer demonstrated sustained release of AZT in vivo. After oral administration to rabbits, this conjugate extended the plasma half-life of AZT from 1.06 hours to 8.08 hours. tandfonline.com

Dextran: This polysaccharide has been used to create liver-specific prodrugs of nucleoside analogs. mdpi.com

Poly-L-glutamic acid: This polymer has also been explored for AZT conjugation. nih.gov

Thiol-responsive polymers: Macromolecular prodrugs containing a self-immolative linker responsive to intracellular glutathione (B108866) concentrations have been developed. These prodrugs were found to be more than 10-fold more efficacious than their simple ester-based counterparts. mdpi.com

These macromolecular systems can act as circulating depots, slowly releasing the drug over an extended period, which helps to maintain therapeutic drug levels and reduce dosing frequency. tandfonline.comnih.gov

Overcoming Bioavailability and Cellular Uptake Limitations via Prodrug Design

3'-Azido-3'-deoxythymidine (AZT), a cornerstone in antiretroviral therapy, faces limitations such as a short plasma half-life, poor penetration of the blood-brain barrier, and the development of drug resistance. nih.gov To address these challenges, various prodrug strategies have been developed. A prodrug is an inactive or less active compound that is metabolized into the active drug within the body. irjmets.comactamedicamarisiensis.ro This approach aims to improve the drug's physicochemical, biopharmaceutical, and pharmacokinetic properties. researchgate.netresearchgate.net

A primary strategy for AZT involves creating 5'-O-substituted prodrugs to enhance its lipophilicity. nih.gov Increased lipophilicity can improve a drug's ability to cross biological membranes, thereby enhancing its absorption and cellular uptake. ebrary.netmdpi.com By masking the polar 5'-hydroxyl group of AZT with a lipophilic promoiety, such as the trityl group in 3'-Azido-3'-deoxy-5'-O-tritylthymidine, the resulting compound becomes more fat-soluble. This modification is designed to facilitate passive diffusion across cell membranes. pharmaexcipients.comresearchgate.net Once inside the cell, the promoiety is intended to be cleaved by intracellular enzymes, releasing the active AZT to be phosphorylated to its active triphosphate form. nih.gov

Other lipophilic prodrug strategies for AZT have included the synthesis of ester-linked ceramide and phosphatidylcholine prodrugs. nih.gov These approaches have demonstrated increased uptake and longer retention in cells in vitro. nih.gov Another approach involves creating AZT-glycerolipid prodrugs, which can mimic the metabolism of natural triglycerides and be transported through the lymphatic system, thus bypassing initial metabolism in the liver and increasing bioavailability. nih.gov The overarching goal of these designs is to improve anti-HIV activity, enhance penetration into sanctuary sites like the brain, prolong the drug's duration of action, and improve patient compliance by modifying its pharmacokinetic profile. nih.gov

Pharmacokinetic Disposition and Biotransformation of 3'-Azido-3'-deoxythymidine (AZT)

The clinical efficacy of 3'-Azido-3'-deoxythymidine (AZT) is intrinsically linked to its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion. nih.govontosight.ai

Absorption and Distribution Pathways

Following oral administration, AZT is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 30 to 60 minutes. youtube.comwho.int Its oral bioavailability is approximately 60-70%. ontosight.ai AZT is distributed widely throughout the body and binds to plasma proteins to a moderate extent, in the range of 30-38%. youtube.comyoutube.com The apparent volume of distribution has been reported as 1.6 ± 0.6 L/kg in HIV-infected patients. youtube.com A crucial aspect of its distribution is its ability to cross the blood-brain barrier and penetrate various tissues. ontosight.aiwho.int

| Pharmacokinetic Parameter | Value |

| Oral Bioavailability | 60-70% ontosight.ai |

| Time to Peak Plasma Concentration | 30-60 minutes who.int |

| Plasma Protein Binding | 30-38% youtube.comyoutube.com |

| Apparent Volume of Distribution | 1.6 ± 0.6 L/kg youtube.com |

Elimination Pathways and Renal Clearance Rates

The primary route of elimination for AZT is through hepatic metabolism. youtube.com It is metabolized via glucuronide conjugation to its main, inactive metabolite, 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GAZT). who.intpsu.edu Both the parent drug and its metabolite are then primarily excreted by the kidneys. youtube.com The elimination half-life of AZT is relatively short, approximately 1 hour. youtube.compsu.edu

In individuals with normal renal function, the renal clearance of AZT is approximately 220 ± 58 ml/min, while the renal clearance for its metabolite, GAZT, is higher at 331 ± 42 ml/min. nih.govnih.gov However, in patients with severe renal impairment (creatinine clearance between 6 and 31 ml/min), the renal clearance of AZT decreases significantly to 16 ± 2 ml/min, and that of GAZT drops to 27 ± 3 ml/min. nih.govnih.gov This impairment leads to a marked increase in the plasma concentrations and a prolonged half-life of GAZT, which can be as long as 8 hours. nih.govnih.gov

| Subject Group | AZT Renal Clearance (ml/min) | GAZT Renal Clearance (ml/min) | GAZT Half-life (hours) |

| Healthy Subjects | 220 ± 58 nih.govnih.gov | 331 ± 42 nih.govnih.gov | ~1 nih.govnih.gov |

| Uremic Patients | 16 ± 2 nih.govnih.gov | 27 ± 3 nih.govnih.gov | 8 ± 2 nih.govnih.gov |

Central Nervous System Penetration by 3'-Azido-3'-deoxythymidine (AZT) and its Catabolites

The central nervous system (CNS) can act as a sanctuary site for HIV, making the ability of antiretroviral drugs to penetrate this compartment crucial. nih.govpsu.edu AZT demonstrates consistent and effective penetration into the cerebrospinal fluid (CSF). nih.govpsu.edu Studies in rhesus monkeys have shown that both AZT and its catabolite, 3'-amino-3'-deoxythymidine (AMT), achieve similar levels of CSF penetration one hour after administration. psu.eduasm.org In contrast, the major metabolite, GAZT, crosses the blood-brain barrier poorly. psu.eduasm.org The good CNS penetration of AZT is considered a factor in its efficacy for preventing and treating HIV-related neurological complications. psu.edu

Drug-Drug Interactions Affecting 3'-Azido-3'-deoxythymidine (AZT) Pharmacokinetics (e.g., Probenecid)

The pharmacokinetics of AZT can be significantly altered by the co-administration of other drugs that interfere with its metabolic and elimination pathways. nih.gov A notable example is probenecid (B1678239), a drug that inhibits the renal tubular secretion of organic acids. researchgate.netdrugbank.com

Probenecid has been shown to inhibit both the glucuronidation of AZT in the liver and the renal excretion of both AZT and its glucuronidated metabolite, GAZT. researchgate.netnih.gov This dual inhibition leads to a significant increase in the plasma concentration of AZT. psu.eduasm.org Studies have demonstrated that co-administration of probenecid can more than double the area under the plasma concentration-time curve (AUC) for AZT and prolong its elimination half-life. researchgate.netnih.gov The renal clearance of GAZT is also markedly reduced. asm.orgnih.gov This interaction suggests that probenecid can substantially alter the disposition of AZT, potentially allowing for different dosing strategies. nih.govclinicaltrials.gov

| Pharmacokinetic Parameter | AZT Alone (Control) | AZT with Probenecid |

| Average AUC (µg·min/ml) | 89 nih.gov | 191 nih.gov |

| Average Total Clearance (CLTOT/F) (ml/min/kg) | 28.7 nih.gov | 14.1 nih.gov |

| Average Renal Clearance (CLR) (ml/min/kg) | 4.76 nih.gov | 2.98 nih.gov |

| GAZT Renal Clearance (CLR) (ml/min/kg) | 11.3 nih.gov | 2.63 nih.gov |

V. Mechanistic Investigations of Antiviral Activity Mediated by 3 Azido 3 Deoxythymidine Azt and Its Derivatives

Antiviral Activity Against Human Immunodeficiency Virus (HIV)

AZT was the first agent approved for the treatment of HIV infection and has demonstrated the ability to inhibit viral replication in various cell types. wikipedia.orgwho.int Its primary role is to slow the progression of the virus by targeting the reverse transcription step, which occurs after the virus enters the host cell but before its genetic material is integrated into the host genome. proteopedia.orgnih.gov

In cell culture studies, AZT has been shown to effectively inhibit the replication of HIV-1 in a dose-dependent manner. nih.gov It suppresses the expression of viral antigens and reduces the cytopathic (cell-killing) effects induced by the virus. nih.gov The drug is effective in newly infected cells but does not affect viral replication in cells where the viral DNA has already been integrated into the host cell's genome. nih.govnih.gov This is because its mechanism of action is specific to the reverse transcription phase of the viral life cycle. nih.gov

Table 2: In Vitro Anti-HIV-1 Activity of AZT This table shows the concentrations at which AZT inhibits HIV-1 in different cell lines.

| Cell Line | Effect Measured | Effective Concentration | Reference |

|---|---|---|---|

| MT-4 | Inhibition of cytopathic effect & antigen expression | 5 - 10 µM | nih.gov |

| MT-4 | 50% inhibition of reverse transcriptase activity (as AZT-TP) | 1.0 pM | nih.gov |

| U-937 | Retardation of virus replication | Dose-dependent | nih.gov |

To improve the delivery and efficacy of AZT, prodrugs such as phosphoramidate (B1195095) derivatives have been developed. nih.govresearchgate.net These derivatives are designed to be more membrane-soluble, allowing for better penetration into cells. researchgate.net The mechanism of action involves the intracellular cleavage of the phosphoramidate bond, which releases the nucleotide monophosphate (AZT-MP) or a related derivative. nih.govnih.gov This approach can bypass the initial, often inefficient, phosphorylation step of AZT that is catalyzed by cellular thymidine (B127349) kinase. nih.govnih.gov

Studies on various phosphoramidate monoesters of AZT have shown effective inhibition of HIV-1 replication. nih.gov The antiviral activity of these derivatives still relies on the eventual formation of the active AZT-TP, which then inhibits reverse transcriptase as previously described. nih.gov The intracellular conversion of these prodrugs to AZT-MP and subsequently to AZT-TP has been correlated with their observed antiviral potency. nih.gov Some of these derivatives have shown enhanced antiviral activity and reduced toxicity compared to the parent AZT compound. nih.govutmb.edu

Broader Antiviral Spectrum of 3'-Azido-3'-deoxythymidine (AZT) Analogs

While originally developed for its potent inhibition of HIV reverse transcriptase, the foundational mechanism of 3'-Azido-3'-deoxythymidine (AZT)—chain termination of nucleic acid synthesis—lends itself to a wider antiviral potential. Research has increasingly explored the efficacy of AZT and its analogs against other viral pathogens, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

The RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a critical enzyme for viral replication, has been identified as a target for nucleoside analogs like AZT. The active triphosphate form of AZT, 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), can be incorporated by the SARS-CoV-2 RdRp into the nascent viral RNA strand. Due to the replacement of the 3'-hydroxyl group with an azido (B1232118) group, the addition of the subsequent nucleotide is blocked, leading to premature chain termination and inhibition of viral replication.

While the primary antiviral mechanism of AZT against SARS-CoV-2 is believed to be through the inhibition of RdRp, the activity against other viral enzymes such as the main protease (Mpro or 3CLpro) is less established. Mpro plays a crucial role in the viral life cycle by cleaving polyproteins into functional viral proteins. However, there is limited evidence to suggest that AZT or its direct derivatives are significant inhibitors of SARS-CoV-2 Mpro. The structural requirements for Mpro inhibitors are generally distinct from those of nucleoside analogs that target polymerases.

Recent studies have synthesized and evaluated novel derivatives of AZT to enhance their antiviral potency and spectrum. For instance, 5′-arylchalcogeno-3-aminothymidine derivatives have been investigated for their activity against SARS-CoV-2. These modifications aim to improve the compound's bioactivity and pharmacokinetic profile. In cell-based assays, certain organoselenium derivatives of AZT have demonstrated potent inhibition of SARS-CoV-2 replication, suggesting that derivatization of the AZT scaffold is a promising strategy for developing broader-spectrum antiviral agents. nih.gov

Table 1: Antiviral Activity of 5′-Arylchalcogeno-3-aminothymidine Derivatives against SARS-CoV-2 in Vero E6 and Calu-3 cell lines.

| Compound | EC50 in Vero E6 (µM) | EC50 in Calu-3 (24h) (µM) | EC50 in Calu-3 (48h) (µM) |

|---|---|---|---|

| R3b | 2.97 ± 0.62 | 3.82 ± 1.42 | 1.33 ± 0.35 |

| R3e | 1.99 ± 0.42 | 1.92 ± 0.43 | 2.31 ± 0.54 |

Data sourced from a study on chalcogen-zidovudine derivatives, highlighting the potential for modified AZT analogs in inhibiting SARS-CoV-2 replication. nih.gov

Antibacterial Activity and Mechanisms of Action

Beyond its antiviral applications, 3'-Azido-3'-deoxythymidine exhibits potent bactericidal activity, particularly against members of the Enterobacteriaceae family. This includes clinically relevant pathogens such as Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, and Shigella flexneri. frenoy.eunih.gov However, its antibacterial spectrum is not all-encompassing; it shows no significant activity against Pseudomonas aeruginosa, Gram-positive bacteria, or anaerobic bacteria. frenoy.eunih.gov

Table 2: In Vitro Antibacterial Activity of 3'-Azido-3'-deoxythymidine (AZT)

| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli ML-30 | 0.4 | 0.8 |

| Salmonella typhimurium ST-1 | 0.4 | 0.8 |

| Klebsiella pneumoniae K-1 | 0.8 | 1.6 |

| Shigella flexneri | 0.4 | 0.8 |

| Enterobacter aerogenes | 0.4 | 0.8 |

MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values highlight the potent bactericidal effect of AZT against various Gram-negative bacteria. frenoy.eu

The antibacterial mechanism of AZT mirrors its antiviral action, primarily through the inhibition of DNA synthesis. frenoy.eunih.govnih.gov Following its conversion to the active triphosphate form, AZT-5'-triphosphate, it acts as a competitive inhibitor of bacterial DNA polymerases. nih.gov The incorporation of AZT-TP into the growing bacterial DNA chain results in chain termination, as the 3'-azido group prevents the formation of a phosphodiester bond with the next deoxynucleotide triphosphate. frenoy.eunih.gov This abrupt halt in DNA replication is lethal to the bacteria. frenoy.eu The morphological consequence of this inhibition is the formation of highly elongated bacterial cells, a characteristic phenotype observed when DNA synthesis is disrupted. frenoy.eunih.govnih.gov

The activation of AZT to its bactericidal form is critically dependent on bacterial enzymes, particularly thymidine kinase. frenoy.eunih.gov AZT itself is a prodrug and must undergo phosphorylation to become active. The first phosphorylation step, converting AZT to AZT-monophosphate, is catalyzed by bacterial thymidine kinase. frenoy.eunih.govnih.gov This is a crucial step, as bacteria lacking or having a deficient thymidine kinase exhibit resistance to AZT. frenoy.eunih.govnih.gov Spontaneously arising AZT-resistant mutants of E. coli and S. typhimurium have been found to be deficient in this enzyme. frenoy.eunih.gov Once the monophosphate is formed, other cellular kinases further phosphorylate it to the di- and ultimately the active triphosphate form, AZT-5'-triphosphate. frenoy.eunih.govnih.gov Therefore, the presence and activity of bacterial thymidine kinase are key determinants of the susceptibility of a bacterial species to the antibacterial effects of AZT. frenoy.eunih.govnih.gov

Vi. Mechanisms of Cellular and Subcellular Toxicity Associated with 3 Azido 3 Deoxythymidine Azt Analogs

Mitochondrial Toxicity Mechanisms

The mitochondrion is a primary target for the toxic effects of AZT. The drug's interference with mitochondrial functions is a multi-faceted process involving direct and indirect actions on mitochondrial DNA (mtDNA) replication and respiratory chain function.

After cellular uptake, AZT is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP). This active metabolite structurally mimics the natural nucleotide deoxythymidine triphosphate (dTTP). Due to this resemblance, mitochondrial DNA polymerase gamma (Pol γ), the exclusive enzyme responsible for replicating mtDNA, can erroneously incorporate AZT monophosphate into the nascent mtDNA strand. mdpi.com Because AZT lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next nucleotide, its incorporation results in the immediate termination of the elongating DNA chain. researchgate.net This chain-termination event is a critical step in the drug's mitochondrial toxicity. Studies have demonstrated the specific incorporation of AZT into the DNA of human bone marrow cells, and a significant correlation has been observed between the level of AZT incorporated into DNA and the inhibition of cell growth. researchgate.net

AZT perturbs the function of Pol γ through at least two distinct mechanisms. The first is direct inhibition of the enzyme's catalytic activity. AZT-TP acts as a competitive inhibitor of Pol γ with respect to the enzyme's natural substrate, dTTP. nih.gov However, the inhibitory potency of AZT-TP on Pol γ is considerably lower than on viral reverse transcriptase, which accounts for the drug's therapeutic window. nih.gov Some kinetic studies have described the inhibition as following a mixed model of competitive and noncompetitive inhibition. nih.gov

Table 1: Inhibitory Constants of AZT and its Triphosphate on Mitochondrial Enzymes

| Compound | Enzyme | Organism/Tissue | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|---|

| AZT-triphosphate (AZT-TP) | DNA Polymerase γ | Bovine Cardiac Mitochondria | 1.8 µM | Competitive |

| AZT-triphosphate (AZT-TP) | DNA Polymerase γ | Bovine Cardiac Mitochondria | 6.8 µM | Noncompetitive |

| 3'-Azido-3'-deoxythymidine (AZT) | Thymidine (B127349) Kinase 2 | Rat Heart Mitochondria | 10.6 µM | Competitive |

| 3'-Azido-3'-deoxythymidine (AZT) | Thymidine Kinase 2 | Rat Liver Mitochondria | 14.0 µM | Competitive |

AZT can rapidly impair mitochondrial oxidative phosphorylation (OXPHOS), the primary pathway for ATP production. mdpi.com This effect can manifest as early as three hours after exposure, a timeframe too short to be caused solely by the depletion of mtDNA. mdpi.com Treatment of cells with AZT leads to increased lactate (B86563) production and reduced oxygen uptake, both indicators of a shift from aerobic respiration to glycolysis due to compromised OXPHOS. mdpi.com Furthermore, AZT exposure has been shown to increase the production of intramitochondrial superoxide, a type of reactive oxygen species (ROS). mdpi.comresearchgate.net This suggests that AZT or its metabolites may directly interfere with the function of electron transport chain complexes, leading to electron leakage and oxidative stress. researchgate.net

The inhibition of Pol γ and subsequent termination of DNA synthesis can lead to a progressive loss of mtDNA, a phenomenon known as mtDNA depletion. researchgate.net This was one of the earliest proposed mechanisms for AZT-induced mitochondrial toxicity. mdpi.com Significant mtDNA depletion has been documented in the muscle tissue of patients experiencing myopathy associated with long-term AZT therapy. mdpi.com However, the relationship between AZT exposure and mtDNA depletion is not always straightforward. In vitro studies have yielded varied results; while some nucleoside analogs like zalcitabine (B1682364) (ddC) cause pronounced mtDNA depletion, AZT treatment in certain cell lines resulted in unchanged or even increased mtDNA levels, despite clear signs of metabolic disruption. researchgate.netnih.govasm.org This suggests that mtDNA depletion is a significant but not universal mechanism of toxicity and that its extent can vary between different analogs and cell types. researchgate.netnih.gov

Table 2: Effect of Various NRTIs on mtDNA Content in Cell Culture

| NRTI | Cell Line | Effect on mtDNA Content | Reference |

|---|---|---|---|

| Zidovudine (B1683550) (AZT) | HepG2 | Unchanged or Increased | researchgate.net |

| Zidovudine (AZT) | Primary Human Adipocytes | No significant effect | nih.gov |

| Stavudine (B1682478) (d4T) | Primary Human Adipocytes | Significant decrease | nih.gov |

| Zalcitabine (ddC) | Primary Human Adipocytes | Significant decrease | nih.gov |

| Zalcitabine (ddC) | HepG2 | Pronounced depletion | asm.org |

| Didanosine (B1670492) (ddI) | HepG2 & H9c2 | Moderate depletion | asm.org |

Recent evidence has revealed a novel mechanism of AZT toxicity involving the disruption of autophagy, the cellular process for degrading and recycling damaged organelles. mdpi.com Specifically, AZT inhibits the late stages of autophagosome maturation in myocytes. mdpi.com While the drug may stimulate the initial formation of autophagosomes, it impairs their fusion with lysosomes, preventing the final degradation of their contents. mdpi.com This blockage of the autophagic flux is particularly detrimental to mitochondrial quality control (a process known as mitophagy). mdpi.com As a result, dysfunctional mitochondria, which would normally be cleared, accumulate within the cell. asm.orgmdpi.com This accumulation of damaged organelles leads to increased ROS production, mitochondrial membrane hyperpolarization, and ultimately, compromised cell viability. nih.govmdpi.com This mechanism links AZT directly to the accumulation of toxic, dysfunctional mitochondria through the impairment of cellular housekeeping pathways. nih.govmdpi.com

Genotoxicity and DNA Damage Response

In addition to its effects on mitochondria, AZT exhibits significant genotoxicity by targeting nuclear DNA. The compound can be incorporated into the nuclear genome, although less efficiently than into mtDNA. researchgate.netmdpi.com This incorporation is a source of DNA damage, leading to a variety of genotoxic outcomes.

Studies have documented that exposure to AZT induces:

Chromosomal Aberrations: Increases in chromosomal breaks and nuclear fragmentation have been observed in human lymphocytic cells chronically exposed to AZT.

Micronuclei Formation: AZT treatment can lead to the formation of micronuclei, which are small, extranuclear bodies containing damaged chromosome fragments or whole chromosomes that were not incorporated into the daughter nucleus during cell division.

Specific Mutational Signatures: AZT is a potent mutagen for a specific class of mutations that arise from template-switching during DNA replication, likely due to its action as a chain terminator that stalls the replication fork. mdpi.com

Oxidative DNA Damage: Photodegradation products of AZT, such as hydroxylamine (B1172632) derivatives, can induce oxidative damage to DNA, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative stress.

DNA Damage Response: The DNA damage caused by AZT, such as the formation of single-strand gaps and double-strand breaks, activates the cellular DNA damage response, including the SOS response in bacterial models.

Table 3: Summary of Genotoxic Effects Associated with AZT Analogs

| Type of Genotoxic Damage | Description | Key Findings |

|---|---|---|

| DNA Incorporation | AZT is incorporated into nuclear DNA, acting as a chain terminator. | Correlates with inhibition of clonal growth in bone marrow cells. researchgate.net |

| Chromosomal Aberrations | Structural changes in chromosomes, such as breaks and fragments. | Increased in human T-lymphocytic cells after long-term AZT exposure. |

| Micronuclei Formation | Formation of small, separate nuclei containing damaged DNA. | Observed in cells chronically exposed to AZT. |

| Template-Switch Mutations | Mutations arising from DNA strand misalignment during replication. | Strongly stimulated by AZT and other chain-terminating analogs. mdpi.com |

| Oxidative Damage | Damage to DNA bases from reactive oxygen species. | AZT degradation products can induce formation of 8-oxodG. |

| DNA Strand Breaks | Formation of single-strand gaps and double-strand breaks. | Induces the SOS DNA damage response. |

Induction of Single-Strand DNA Gaps and Double-Strand DNA Breaks

The incorporation of AZT into DNA is a critical event that leads to significant genetic damage. AZT, acting as a chain terminator due to the azido (B1232118) group replacing the 3' hydroxyl group, effectively halts DNA replication. tig.org.zadroracle.ai This disruption is a primary source of cellular toxicity.

Research using Escherichia coli as a model system has demonstrated that AZT treatment rapidly arrests DNA replication, leading to the formation of single-strand DNA (ssDNA) gaps. nih.govbohrium.com The presence of these gaps is evidenced by the activation of the RecF-dependent SOS response and the visualization of single-strand DNA binding protein foci within the cells. nih.gov While ssDNA gaps are the initial lesion, a portion of these are subsequently converted into more severe double-strand DNA breaks (DSBs). nih.govbohrium.com This is supported by the heightened sensitivity of mutants lacking the RecBCD nuclease, an enzyme essential for the recombinational repair of DSBs. nih.gov The creation of DSBs is particularly detrimental as they are more challenging for the cell to repair accurately and can lead to significant genomic instability. youtube.com

Activation of SOS DNA Damage Response Pathways

The generation of ssDNA gaps and DSBs by AZT analogs triggers a coordinated cellular defense mechanism known as the SOS DNA damage response. pnas.orgbrandeis.edu This response has been observed in bacterial models, where AZT is a potent inducer of the SOS system. nih.govnih.gov The SOS response is primarily activated through the RecFOR pathway, which recognizes and responds to single-strand gaps that arise when DNA replication is blocked by the incorporation of AZT. nih.gov

The activation of the SOS response involves the induction of a suite of genes aimed at repairing DNA damage and promoting cell survival. asm.org However, this response can also be a double-edged sword. The SOS pathway includes the induction of error-prone DNA polymerases, which can increase the rate of mutation, a phenomenon known as hypermutation. asm.org Studies have shown that AZT can induce the SOS response, leading to increased antibiotic resistance in bacteria, highlighting the mutagenic potential of this response. asm.org In E. coli, the SOS response to AZT is largely dependent on the RecF pathway, though some induction can occur via the RecBCD pathway following the formation of double-strand breaks. nih.gov

Role of DNA Repair Mechanisms (e.g., Exonuclease III, APE1) in Tolerance

Cells possess sophisticated DNA repair mechanisms to counteract the toxic effects of agents like AZT. A key enzyme in the tolerance to AZT-induced damage is Exonuclease III (in E. coli) and its human ortholog, Apurinic/apyrimidinic endonuclease I (APE1). nih.govresearchgate.net These enzymes play a crucial role in removing the incorporated AZT from the DNA strand. stackexchange.com

Genetic and physiological analyses in E. coli have revealed that mutants lacking Exonuclease III (xthA mutants) are highly sensitive to AZT and exhibit a sustained SOS response. nih.govbohrium.com Conversely, overproduction of Exonuclease III protects cells from AZT's toxic effects. bohrium.com This suggests that Exonuclease III, rather than the proofreading exonucleases of DNA polymerases, is the primary enzyme responsible for excising AZT from DNA. nih.gov APE1, the human counterpart, possesses a 3'→5' exonuclease activity that can remove mismatched nucleotides from the 3' termini of DNA nicks and gaps, a function critical for proofreading during base excision repair. nih.govmdpi.com This exonuclease activity allows APE1 to remove chain-terminating analogs like AZT, thereby mitigating their genotoxic effects. researchgate.net The efficiency of this repair process is a critical determinant of cellular survival and genetic stability following exposure to AZT analogs.

Neurotoxic Effects of 3'-Azido-3'-deoxythymidine (AZT)

While AZT is not actively transported across the blood-brain barrier, it can accumulate in the cerebrospinal fluid, leading to exposure of neural cells to biologically significant concentrations. nih.govnih.gov This exposure can result in a range of neurotoxic effects, impacting the development and maintenance of the central nervous system.

Impact on Neurogenesis and Neural Stem Cell Proliferation

AZT has been shown to have detrimental effects on both developing and adult neurogenesis. nih.govnih.gov In vitro and in vivo studies have demonstrated that AZT exposure can significantly perturb the proliferation and differentiation of neural stem/progenitor cells (NSPCs). nih.govproquest.com

Specifically, AZT reduces the expansion potential of NSPCs and severely attenuates the production of new neuroblasts. nih.govnih.gov This inhibition of neurogenesis is linked to a reduction in the proliferative capacity of these cells. nih.gov For instance, even a short, low-dose exposure to AZT can significantly decrease the formation of new neurons from mouse adult stem cells. nih.gov Furthermore, in utero exposure to AZT has been shown to impair both the population expansion and neurogenic potential of NSPCs in offspring. nih.govproquest.com This suggests that AZT can have lasting negative consequences on the development of the nervous system.

Impact of AZT on Neural Stem/Progenitor Cell Functions

| Experimental Model | Observed Effect | Key Finding | Citation |

|---|---|---|---|

| In vitro mouse neural stem/progenitor cells | Reduced population expansion | AZT attenuates the ability of stem cells to multiply. | nih.gov |

| In vitro model of neurogenesis | Severely attenuated neuroblast production | AZT inhibits the generation of new neurons. | nih.govnih.gov |

| In vivo (in utero AZT exposure in mice) | Perturbed population expansion and neurogenesis | Exposure during development impairs stem cell function in offspring. | nih.govproquest.com |

| In vivo (adult mice with short-term AZT regimen) | Suppressed subependymal zone neurogenesis | AZT negatively impacts neurogenesis in the adult brain. | nih.govnih.gov |

Disruption of Telomerase Activity and Telomere Attrition

AZT's mechanism of action extends to the inhibition of telomerase, an enzyme crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govnih.gov Telomerase is a reverse transcriptase, and AZT, after being phosphorylated to its triphosphate form, can be incorporated into telomeric DNA, leading to chain termination and subsequent telomere shortening. nih.gov

This inhibitory effect on telomerase has been observed in various cell types, including cancer cells and lymphoid cell lines. nih.govspandidos-publications.com Chronic exposure to AZT leads to progressive telomere shortening, a process that is often irreversible even after the drug is removed. nih.gov Telomere attrition is a hallmark of cellular aging and can trigger senescence or apoptosis. mdpi.comlifespan.io The disruption of telomere maintenance by AZT represents a significant mechanism of its long-term toxicity, contributing to premature cellular aging and genomic instability. researchgate.net

Induction of Senescence Pathways

A key consequence of AZT-induced cellular stress, including DNA damage and telomere dysfunction, is the induction of cellular senescence. nih.govnih.gov Senescence is a state of irreversible cell cycle arrest that can be triggered by various stimuli. researchgate.netfrontiersin.org

Studies have shown that AZT treatment can induce a senescent phenotype in neural stem/progenitor cells, which is accompanied by a decrease in their proliferative capacity. nih.govproquest.com This induction of senescence is a likely contributor to the observed reduction in neurogenesis. In cancer cell lines, cyclic treatment with AZT has been shown to induce senescence and accelerate telomere loss and apoptosis. nih.gov The induction of senescence by AZT is often mediated by key tumor suppressor pathways, such as the p53/p21 and p16INK4a/Rb pathways, which are activated in response to cellular damage. frontiersin.orgnih.gov Fibroblasts and preadipocytes treated with AZT also exhibit premature senescence associated with mitochondrial dysfunction. nih.gov

Cellular Responses to AZT-Induced Senescence

| Cell Type | Primary Effect | Associated Mechanism | Citation |

|---|---|---|---|

| Neural Stem/Progenitor Cells | Reduced proliferative capacity | Induction of a senescent phenotype. | nih.govproquest.com |

| MCF-7 Breast Cancer Cells | Growth delay, apoptosis | Inhibition of telomerase activity and telomere shortening. | nih.gov |

| Fibroblasts and Preadipocytes | Premature senescence | Associated with mitochondrial dysfunction. | nih.gov |

| HTLV-I–infected cells | Tumor cell death | Telomere attrition and reactivation of p53-dependent transcription. | nih.gov |

Cross-Resistance Mechanisms to Nucleoside Analogs

Cross-resistance among nucleoside reverse transcriptase inhibitors (NRTIs) presents a significant challenge in the treatment of HIV-1. This phenomenon arises when mutations in the HIV-1 reverse transcriptase (RT) enzyme, selected in response to one NRTI, confer resistance to other drugs in the same class. The development of cross-resistance is a major factor in the failure of antiretroviral therapy.

The primary mechanism of resistance to 3'-Azido-3'-deoxythymidine (AZT) and other thymidine analogs involves a set of mutations known as thymidine analog mutations (TAMs). These mutations, which include M41L, D67N, K70R, L210W, T215Y/F, and K219E/Q, lead to high-level resistance to AZT. mdpi.com Combinations of these mutations also confer cross-resistance to other NRTIs to varying degrees. mdpi.com

One of the key mechanisms by which TAMs mediate resistance is through the enhanced ATP-dependent phosphorolytic excision of the incorporated NRTI from the terminated DNA chain. This "unblocking" of the DNA primer allows reverse transcription to continue. Certain TAMs have been shown to increase the binding of ATP, thereby enhancing the removal of AZT. mdpi.com

Another pathway for NRTI resistance involves mutations that allow the reverse transcriptase to discriminate between the natural dNTP substrate and the nucleoside analog, reducing the incorporation of the latter. mdpi.com Mutations such as K65R, L74V, Q151M, and M184V/I are associated with this discrimination mechanism. mdpi.com For example, the Q151M mutation, in combination with other mutations, can confer broad cross-resistance to AZT, didanosine (ddI), zalcitabine (ddC), and stavudine (d4T). mdpi.com

Viral Resistance Mutations and their Impact on 3'-Azido-3'-deoxythymidine (AZT) Efficacy

The clinical efficacy of AZT is significantly compromised by the emergence of specific viral resistance mutations. The development of high-level resistance to AZT is a cumulative process, often requiring multiple mutations in the reverse transcriptase enzyme. nih.govpnas.org

Key mutations that confer resistance to AZT include changes at amino acid positions 41, 67, 70, 210, 215, and 219 of the reverse transcriptase. nih.gov The presence of mutations at codons 67, 70, 215, and 219 can lead to high-level resistance. quizlet.com An infectious molecular clone containing mutations at Asp67 to Asn, Lys70 to Arg, Thr215 to Phe or Tyr, and Lys219 to Gln resulted in highly resistant HIV. nih.gov The addition of a fifth mutation, a methionine to leucine (B10760876) change at codon 41, further contributes to the development of high-level AZT resistance. pnas.org

The T215Y mutation is a primary mutation observed after AZT treatment and on its own can reduce susceptibility to AZT by approximately 16-fold. pnas.org When combined with other mutations, the level of resistance increases substantially. For instance, some combinations of mutations can lead to a more than 100-fold increase in the 50% inhibitory concentration (IC50) of AZT. nih.gov

The presence of AZT can also mediate cross-resistance to other nucleoside analogs in viruses carrying the M41L and T215Y mutations. nih.gov This finding suggests that in patients with demonstrated resistance to AZT due to these mutations, the continued use of AZT may be counterproductive. nih.gov

Interestingly, some mutations that confer resistance to other antiretroviral drugs can suppress AZT resistance. For example, mutations that confer resistance to foscarnet (B613817) have been shown to reverse high-level AZT resistance. nih.gov This highlights the complex interplay between different resistance mutations and their impact on drug susceptibility.

The following table summarizes key mutations associated with AZT resistance and their observed impact:

| Mutation(s) | Effect on AZT Susceptibility | Reference |

| Thr215 to Tyr (T215Y) | Reduces susceptibility by approximately 16-fold. | pnas.org |

| Asp67 to Asn, Lys70 to Arg, Thr215 to Phe or Tyr, Lys219 to Gln | Confers high-level resistance. | nih.gov |

| Met41 to Leu (in addition to other mutations) | Contributes to the development of high-level resistance. | pnas.org |

| M41L and T215Y | AZT can mediate cross-resistance to other nucleoside analogs. | nih.gov |

| Multiple TAMs | Can result in a >100-fold increase in the IC50 of AZT. | nih.gov |

Vii. Elucidating Structure Activity Relationships Sar in 3 Azido 3 Deoxythymidine and Its Modified Analogs

Importance of the 3'-Azido Group for Antiviral Activity